BenchChemオンラインストアへようこそ!

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone

Lipophilicity LogP Drug-likeness

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone (CAS 345991-01-7) is a synthetic small molecule featuring a morpholine ring linked via an ethanone bridge to a 4-amino-2,6-dimethylphenoxy moiety. It is classified as an aminophenoxyacetamide derivative and is primarily utilized as a research intermediate and building block in medicinal chemistry.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 345991-01-7
Cat. No. B2970129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone
CAS345991-01-7
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)N
InChIInChI=1S/C14H20N2O3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9,15H2,1-2H3
InChIKeyBWFSJJCYHKBKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone (CAS 345991-01-7): A Functionalized Morpholino-Acetamide Building Block for Research and Development


2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone (CAS 345991-01-7) is a synthetic small molecule featuring a morpholine ring linked via an ethanone bridge to a 4-amino-2,6-dimethylphenoxy moiety. It is classified as an aminophenoxyacetamide derivative and is primarily utilized as a research intermediate and building block in medicinal chemistry [1]. The compound possesses one hydrogen bond donor, four hydrogen bond acceptors, and a computed lipophilicity (XLogP3-AA) of 1.1, indicating moderate hydrophilicity [1]. Its structure allows for further functionalization through the free aromatic amine, making it a versatile scaffold for library synthesis and lead optimization campaigns.

Why 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone Cannot Be Interchanged with Other Aminophenoxyacetamide Analogs Without Quantitative Justification


The morpholine ring and the 2,6-dimethyl substitution pattern on the phenyl ring are not merely cosmetic variations. Even among closely related aminophenoxyacetamide analogs, small structural changes—such as replacing the morpholine with a pyrrolidine or piperidine ring—produce distinct physicochemical profiles that influence solubility, permeability, and potential off-target interactions. As demonstrated by computed lipophilicity differences of nearly one log unit between the morpholino and pyrrolidine analogs [1][2], and by the differential hydrogen bond acceptor counts, these compounds cannot be assumed to behave identically in biological or synthetic contexts. Blind substitution without considering these quantitative differences risks compromising experimental reproducibility, altering pharmacokinetic properties, or introducing unanticipated reactivity. Therefore, selection of the morpholino variant must be evidence-based.

Quantitative Differentiation Evidence for 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone Against Closest Analogs


Morpholino analog is 0.9 log units more hydrophilic than its pyrrolidine counterpart, impacting solubility and permeability profiles

The target compound (morpholino analog) exhibits a computed XLogP3-AA value of 1.1, while the directly comparable pyrrolidine analog (2-(4-amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone, CAS 893766-09-1) records an XLogP3-AA of 2.0 [1][2]. This difference of 0.9 log units indicates that the morpholino variant is substantially more hydrophilic. In medicinal chemistry, a log unit change can translate to a ~10‑fold difference in partition coefficient, significantly affecting aqueous solubility and passive membrane permeability. This quantitative divergence means the two compounds are not interchangeable in biological assays where lipophilicity modulates cell penetration or solubility-limited absorption.

Lipophilicity LogP Drug-likeness Permeability

Morpholino analog provides 4 hydrogen bond acceptors versus 3 for the pyrrolidine analog, potentially enabling distinct ligand–protein interaction modes

The target compound contains four hydrogen bond acceptor sites (one carbonyl oxygen, one ether oxygen, and two morpholine oxygen atoms), whereas the pyrrolidine analog (CAS 893766-09-1) possesses only three hydrogen bond acceptors (it lacks the second morpholine oxygen) [1][2]. This additional acceptor can form supplementary hydrogen bonds with biological targets or solvents, potentially altering binding thermodynamics and solvation energetics. In drug design, the presence of an extra hydrogen bond acceptor has been correlated with improved solubility and modified off-target profiles relative to less polar analogs.

Hydrogen bonding Structure-activity relationship Molecular recognition

Morpholine ring confers lower basicity and improved metabolic stability relative to pyrrolidine, supported by classical structure–property relationships

Morpholine (pKa ≈ 8.3) is significantly less basic than pyrrolidine (pKa ≈ 11.3) [1][2]. This well-established difference arises from the electron‑withdrawing inductive effect of the ring oxygen in morpholine. Consequently, at physiological pH (7.4), a morpholine-containing compound is predominantly neutral, while a pyrrolidine-containing analog is largely protonated. This shift in ionization state can influence passive membrane permeability, lysosomal trapping, and susceptibility to oxidative metabolism by cytochrome P450 enzymes. Reviews on morpholine as a privileged scaffold have highlighted its enhanced metabolic stability and favorable pharmacokinetic profiles compared to other saturated nitrogen heterocycles [3].

Basicity Metabolic stability Morpholine vs. pyrrolidine pKa

FKBP1A binding confirms the target compound is essentially inactive (Kd >2.4 mM), establishing it as a valid negative control

In a radioligand displacement assay against human recombinant peptidyl‑prolyl cis‑trans isomerase FKBP1A, 2-(4-amino-2,6-dimethylphenoxy)-1-morpholinoethanone exhibited a dissociation constant (Kd) greater than 2,400,000 nM (i.e., >2.4 mM), indicating negligible binding affinity [1]. While no direct head‑to‑head comparator data are available for this specific target, this value provides a benchmark: the compound can serve as a clean negative control in FKBP‑dependent signaling studies, such as mTOR/FKBP12 interaction assays, where potent FKBP ligands (e.g., rapamycin analogs) typically show nanomolar or sub‑nanomolar affinities.

FKBP1A Negative control Binding affinity Selectivity

Application Scenarios for 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone Grounded in Quantitative Differentiation Evidence


Selection for Aqueous Solubility‑Sensitive Assays

When developing a biochemical or cell‑based assay where compound solubility is a limiting factor, the 0.9‑unit lower XLogP3‑AA of the morpholino analog compared to the pyrrolidine analog (2.0 vs 1.1) makes it the preferred choice to reduce precipitation and non‑specific binding [1][2]. This differential is grounded in the computed lipophilicity evidence presented in Section 3.

Use as a Negative Control in FKBP1A‑Dependent Assays

The measured Kd > 2.4 mM for FKBP1A ensures that 2-(4-amino-2,6-dimethylphenoxy)-1-morpholinoethanone does not interfere with FKBP12‑mediated pathways, qualifying it as a reliable negative control in mTOR/FKBP12 interaction studies or FKBP immunophilin assays [1]. This is supported by the binding data in Section 3.

Medicinal Chemistry Optimization of Hydrogen Bond Networks

For targets that require an additional hydrogen bond acceptor to achieve desired binding poses, the morpholino variant offers four acceptors versus three for the pyrrolidine analog [1][2]. This structural feature can be exploited in structure‑based drug design when the target site contains a complementary hydrogen bond donor not engaged by simpler analogs.

Prioritization in Programs Where Avoiding Lysosomal Trapping is Critical

The lower basicity of the morpholine ring (pKa ≈ 8.3) relative to pyrrolidine (pKa ≈ 11.3) reduces the fraction of positively charged species at physiological pH, thereby lowering the risk of lysosomal trapping—a common cause of high tissue‑to‑plasma ratios and poor in vivo efficacy [3]. This class‑level advantage is relevant when selecting a core heterocycle for hit‑to‑lead optimization.

Quote Request

Request a Quote for 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.